

Application Notes and Protocols for Transwell Invasion Assay Using WK369 Treatment

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Compound of Interest

Compound Name: WK369
Cat. No.: B15540686

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Introduction

Cell invasion is a critical process in cancer metastasis, involving the degradation of the extracellular matrix (ECM) and migration of cancer cells to distant sites. The transwell invasion assay is a widely used in vitro method to quantify the invasive potential of cancer cells. **WK369**, a small molecule inhibitor of the transcriptional repressor B-cell lymphoma 6 (BCL6), has shown promise in inhibiting the proliferation and invasion of cancer cells, particularly in ovarian cancer.[1] This document provides detailed application notes and protocols for utilizing **WK369** in a transwell invasion assay to assess its anti-invasive properties.

Mechanism of Action: WK369 and Inhibition of Cell Invasion

WK369 functions by targeting BCL6, a master transcriptional repressor that plays a crucial role in the development and progression of several cancers.[1] BCL6 is known to regulate the expression of genes involved in cell cycle, apoptosis, and cell migration. Notably, inhibition of BCL6 has been shown to decrease the expression of matrix metalloproteinases (MMPs), such

as MMP2 and MMP9. These enzymes are essential for the degradation of the ECM, a key step in cancer cell invasion. By inhibiting BCL6, **WK369** is believed to downregulate the expression of MMPs, thereby impeding the ability of cancer cells to invade surrounding tissues.

Data Presentation: Efficacy of WK369 in Inhibiting Cancer Cell Invasion

The following table summarizes representative quantitative data from a transwell invasion assay, illustrating the dose-dependent inhibitory effect of **WK369** on the invasion of ovarian cancer cell lines ES-2 and SKOV3. The data is based on visual representation from published research and serves as an example of expected outcomes.^[1]

Cell Line	WK369 Concentration (μM)	Mean Number of Invaded Cells (per field)	Percentage of Invasion Inhibition (%)
ES-2	0 (Vehicle Control)	250	0
1	175	30	
5	100	60	
10	50	80	
SKOV3	0 (Vehicle Control)	300	0
1	210	30	
5	120	60	
10	60	80	

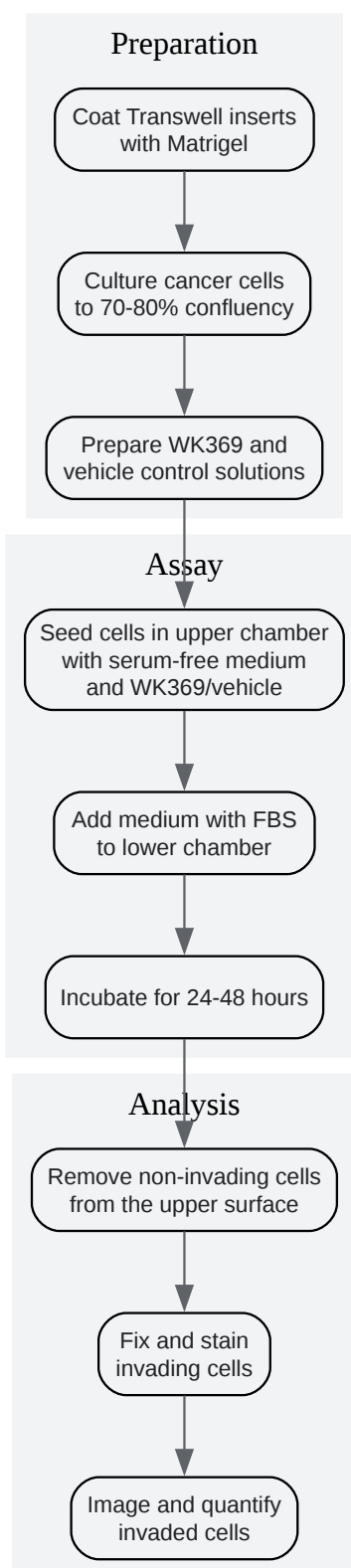
Experimental Protocols

Materials and Reagents

- 24-well Transwell® inserts (8.0 μm pore size)
- Matrigel® Basement Membrane Matrix

- Cancer cell lines (e.g., ES-2, SKOV3)
- Cell culture medium (e.g., DMEM, RPMI-1640)
- Fetal Bovine Serum (FBS)
- **WK369** (dissolved in DMSO to create a stock solution)
- Vehicle control (DMSO)
- Phosphate Buffered Saline (PBS)
- Calcein AM
- Cotton swabs
- Fixation solution (e.g., 4% paraformaldehyde in PBS)
- Staining solution (e.g., 0.1% Crystal Violet in 20% methanol)
- Inverted microscope with a camera
- Image analysis software (e.g., ImageJ)

Experimental Workflow



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Experimental workflow for the transwell invasion assay with **WK369** treatment.

Detailed Methodologies

1. Coating of Transwell Inserts with Matrigel[2][3]

- Thaw Matrigel on ice overnight in a 4°C refrigerator.
- Dilute the Matrigel with cold, serum-free cell culture medium to the desired concentration (typically 1 mg/mL, but may need optimization depending on the cell line).
- Add 50-100 µL of the diluted Matrigel solution to the upper chamber of each Transwell insert.
- Incubate the plates at 37°C for at least 4-6 hours to allow the Matrigel to solidify.

2. Cell Seeding and **WK369** Treatment[4][5]

- Culture the chosen cancer cell line to 70-80% confluency.
- Starve the cells in serum-free medium for 12-24 hours prior to the assay.
- Trypsinize and resuspend the cells in serum-free medium. Perform a cell count to determine the cell concentration.
- Prepare different concentrations of **WK369** in serum-free medium. Include a vehicle control (DMSO) at the same final concentration as the highest **WK369** treatment.
- Resuspend the cells in the prepared **WK369** or vehicle control solutions to a final concentration of 1×10^5 to 5×10^5 cells/mL.
- Add 200 µL of the cell suspension to the upper chamber of the Matrigel-coated Transwell inserts.
- To the lower chamber of each well, add 600-800 µL of complete medium containing 10% FBS as a chemoattractant.

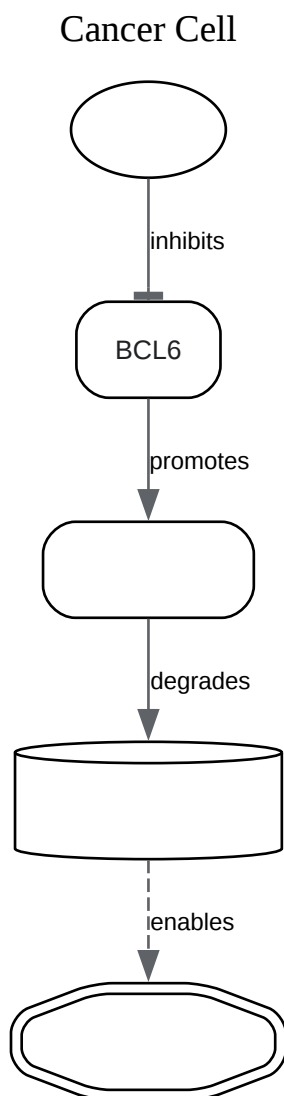
3. Incubation

- Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 24 to 48 hours. The incubation time should be optimized for each cell line based on its invasive potential.

4. Staining and Quantification^{[6][7]}

- After incubation, carefully remove the medium from the upper and lower chambers.
- Use a cotton swab to gently remove the non-invading cells from the upper surface of the insert membrane.
- Fix the invading cells on the lower surface of the membrane by immersing the inserts in a fixation solution (e.g., 4% paraformaldehyde) for 20 minutes at room temperature.
- Wash the inserts twice with PBS.
- Stain the cells by immersing the inserts in a 0.1% Crystal Violet solution for 15-30 minutes.
- Gently wash the inserts with water to remove excess stain and allow them to air dry.
- Using an inverted microscope, capture images of the stained cells from at least five random fields per insert.
- Quantify the number of invaded cells per field using image analysis software.

Signaling Pathway



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